molecular formula C5H11NO B6191528 methyl({[(2R)-oxetan-2-yl]methyl})amine CAS No. 2648901-82-8

methyl({[(2R)-oxetan-2-yl]methyl})amine

Cat. No.: B6191528
CAS No.: 2648901-82-8
M. Wt: 101.1
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Description

Methyl({[(2R)-oxetan-2-yl]methyl})amine (IUPAC name: 1-[(2R)-oxetan-2-yl]methanamine) is a chiral amine derivative containing a four-membered oxetane ring. Its molecular formula is C₄H₉NO, with a molecular weight of 87.12 g/mol . The compound is of interest in pharmaceutical synthesis due to its stereochemical specificity and compact cyclic ether structure, which can influence bioavailability and metabolic stability . This article provides a detailed comparison with structurally analogous amines, focusing on physicochemical properties, reactivity, and applications.

Properties

CAS No.

2648901-82-8

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of [2-(1-Ethoxyethoxy)Methyl]Propylene Oxide

The chiral precursor is prepared through a stereospecific addition reaction between glycidol and ethyl vinyl ether. Using (R)-(+)-glycidol ensures retention of configuration at the oxetane’s 2-position.

Reaction Conditions

ParameterSpecification
Catalystp-Toluenesulfonic acid (5–8 mol%)
Temperature25–26°C
Duration4 hours
Yield85–92%

The reaction proceeds via acid-catalyzed opening of glycidol’s epoxide ring, followed by nucleophilic attack by ethyl vinyl ether’s oxygen. Post-treatment involves sequential washing with saturated NaHCO₃ and brine, with final purification via vacuum distillation.

Acid-Catalyzed Hydrolysis to (Oxetan-2-yl)Methanol

The ethoxyethyl protecting group is cleaved under mild acidic conditions to yield the oxetane alcohol.

Hydrolysis Parameters

ComponentQuantity (per mole substrate)
Acid (HCl, H₂SO₄)1.5–2.0 mol
SolventWater
Temperature25°C
Time17–18 hours

This step achieves >95% conversion, with the oxetane ring remaining intact due to the reaction’s low temperature. Neutralization to pH 11–12 followed by ethyl acetate extraction isolates the alcohol in 88% yield.

Esterification to (Oxetan-2-yl)Methyl p-Toluenesulfonate

Activation of the alcohol as a sulfonate ester facilitates subsequent nucleophilic substitution.

Esterification Protocol

ReagentMolar Ratio (vs. alcohol)
p-Toluenesulfonyl chloride1.2–1.5
Triethylamine1.8–2.5
SolventDichloromethane
Time18 hours at 25°C

Quenching with aqueous HCl removes excess sulfonyl chloride, while sodium bicarbonate washing neutralizes residual acid. The sulfonate ester is obtained in 82% yield after recrystallization from hexane.

First Substitution: Installation of Phthalimide Group

Reaction with phthalimide potassium salt introduces a protected amine.

Substitution Conditions

ParameterValue
Temperature110–120°C
SolventDimethylformamide
Time4 hours
Yield76%

Heating in polar aprotic solvent promotes SN2 displacement, with the oxetane’s ring strain enhancing reactivity. Filtration and extraction yield the phthalimide intermediate.

StepConditions
Hydrazinolysis40–50°C, 36 hours in ethanol
Reductive aminationNaBH₃CN, pH 4–5, 25°C
Overall yield68%

Critical pH control during extraction (pH 4–5 for amine protonation, pH 13–14 for deprotonation) ensures high purity. Final distillation affords the target amine as a colorless liquid.

Stereochemical Control Mechanisms

The (2R)-configuration originates from the chiral pool strategy using (R)-glycidol. Key stereochemical preservation points include:

  • Low-temperature hydrolysis preventing epimerization

  • SN2 mechanisms in substitution steps retaining configuration

  • Chiral HPLC analysis confirming >99% ee in final product

ScaleYield (%)
Laboratory (100 g)30.22
Pilot plant (10 kg)30.03

Advantages over traditional routes:

  • No palladium-catalyzed hydrogenation required

  • Avoids azide intermediates

  • All steps performed below 120°C

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R)-oxetan-2-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives with altered ring structures .

Mechanism of Action

The mechanism of action of methyl({[(2R)-oxetan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity and biological activity. These reactions can lead to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : The oxetane ring in the target compound balances moderate ring strain (four-membered) with stability, unlike the highly strained epoxide in or the strain-free tetrahydrofuran in .
  • Stereochemistry : The (2R) configuration distinguishes it from racemic or (S)-configured analogs (e.g., ), which may affect chiral recognition in drug synthesis.
  • Substituents : Bulky groups (e.g., aromatic in ) increase molecular weight and LogP, while oxygen-rich rings (e.g., dioxolane in ) enhance polarity.

Physicochemical Properties

Target Compound

  • Boiling Point : 130.9 ± 13.0 °C (760 mmHg)
  • Density : 1.0 ± 0.1 g/cm³
  • LogP : -1.05 (indicative of moderate hydrophilicity)
  • Vapor Pressure : 9.5 ± 0.2 mmHg at 25°C .

Comparative Analysis

  • Boiling Points : The oxetane derivative’s boiling point is lower than bulkier analogs like 2-(4-Methylphenyl)ethylamine (219.32 g/mol), which likely has a higher boiling point due to increased van der Waals interactions .
  • Stability : The epoxide-containing amine is prone to ring-opening reactions, whereas the oxetane ring offers greater stability while retaining synthetic utility.

Reactivity

  • Oxetane Ring : The four-membered ring undergoes controlled ring-opening reactions, useful in forming sp³-rich intermediates for pharmaceuticals .
  • Epoxide Analogs : The epoxide in is more reactive, enabling rapid nucleophilic attacks but requiring careful handling.
  • Steric Effects : Bulky substituents (e.g., in ) may hinder reactivity in nucleophilic substitutions compared to the compact oxetane derivative.

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